(5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds with a five-membered ring containing nitrogen and sulfur. Its structure features:
- 3-Ethyl substituent: A small alkyl group influencing steric and electronic properties.
- (5-Nitrothiophen-2-yl)methylidene group: A conjugated aromatic system with a nitro (-NO₂) electron-withdrawing group on a thiophene ring, enhancing electrophilic reactivity.
- E-configuration: The geometry around the C5 methylidene bond, which affects molecular packing and intermolecular interactions.
Thiazolidinones are studied for diverse applications, including antimicrobial, anticancer, and enzyme inhibitory activities.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S3/c1-2-11-9(13)7(18-10(11)16)5-6-3-4-8(17-6)12(14)15/h3-5H,2H2,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUHHWQZXWNINF-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(S2)[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(S2)[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, particularly its potential as an anticancer agent, antimicrobial agent, and other therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a thiazolidinone core with a nitrothiophene substituent. This unique structure is crucial for its biological activity.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of Enzymatic Activity : Thiazolidinones have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and proteasomes .
- Induction of Apoptosis : Studies demonstrate that these compounds can trigger apoptotic pathways in various cancer cell lines, including colon and gastric cancer cells .
- Cell Cycle Arrest : Certain thiazolidinone derivatives induce cell cycle arrest at specific phases, thereby preventing tumor growth .
Table 1: Summary of Anticancer Activities of Thiazolidinone Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Colon Cancer | Topoisomerase inhibition | |
| Compound B | Gastric Cancer | Apoptosis induction | |
| Compound C | Lung Cancer | Cell cycle arrest |
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. They exhibit activity against a range of pathogens:
- Gram-positive Bacteria : Several derivatives have shown efficacy against staphylococci and streptococci .
- Fungal Infections : Notably, certain thiazolidinones demonstrate antifungal activity against Candida species .
- Mechanisms of Action : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Microorganism | Activity Type | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | Bactericidal | |
| Compound E | Candida albicans | Antifungal |
Case Studies
Recent studies highlight the potential of this compound in various therapeutic contexts:
- In Vitro Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- In Vivo Models : Animal studies are underway to evaluate the efficacy and safety profile of this compound in tumor-bearing models, showing promising results in tumor reduction and minimal side effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substituent at Position 3
- Ethyl group (target compound) : Provides moderate lipophilicity and minimal steric hindrance compared to bulkier substituents.
- 3-Methoxypropyl group (): Introduces ether functionality, improving solubility but altering electronic effects .
- Phenyl group (): Enhances planarity and rigidity, favoring crystallinity .
Substituent at Position 5
- (5-Nitrothiophen-2-yl)methylidene (target) : Combines the electron-deficient nitro group with the sulfur-rich thiophene ring, promoting charge transfer and redox activity.
- (2-Nitrophenyl)methylidene (): Substitutes thiophene with benzene, reducing sulfur-mediated interactions but retaining nitro group reactivity .
- Hydroxybenzylidene (): Introduces hydrogen-bonding capability, enhancing solubility and crystal packing .
Physicochemical Properties
*Calculated using formula C₁₁H₁₀N₂O₃S₃.
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclocondensation (DMF) | 72 | >98% | Reflux, 2 h | |
| Microwave-assisted | 85 | 97% | 100°C, 30 min | [N/A]* |
Note: Microwave-assisted synthesis data inferred from analogous thiazolidinone systems .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
A multi-technique approach is essential:
- FT-IR : Confirms the presence of C=O (1680–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and NO₂ (1520–1560 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.5–3.7 ppm, quartet) and nitrothiophenyl protons (δ 7.8–8.2 ppm, doublets) .
- ¹³C NMR : Carbonyl (C=O, δ 170–175 ppm) and thione (C=S, δ 185–190 ppm) resonances .
- MS : Molecular ion peak at m/z 339.2 (calculated for C₁₁H₉N₃O₃S₂) with fragmentation patterns matching the nitrothiophene and thiazolidinone moieties .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks/Features | Functional Group Confirmation |
|---|---|---|
| FT-IR | 1685 cm⁻¹, 1280 cm⁻¹, 1540 cm⁻¹ | C=O, C=S, NO₂ |
| ¹H NMR | δ 1.3 ppm (CH₃), δ 8.0 ppm (thiophene-H) | Ethyl, aromatic protons |
| MS | [M+H]⁺ 340.1 | Molecular weight validation |
Advanced: How do substituents on the thiazolidinone core influence its reactivity in electrophilic substitutions?
Methodological Answer:
The 5-nitrothiophenyl and ethyl groups direct reactivity:
- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing nitro group deactivates the thiophene ring, favoring meta-substitution. The thiazolidinone’s C=S moiety acts as a weak nucleophilic site for alkylation or acylation .
- Mechanistic Insight : Computational studies (DFT) show the thione sulfur’s lone pairs participate in resonance, reducing electrophilic attack at C2 but enabling reactivity at C5 via conjugation with the nitro group .
Q. Table 3: Reactivity Trends in Substitution Reactions
| Reaction Type | Site of Attack | Key Intermediate | Observed Products |
|---|---|---|---|
| Nitration | Thiophene C4 | Nitronium ion adduct | 4-Nitro derivative (minor) |
| Bromination | Thiazolidinone C5 | Bromo-thiolactam | 5-Bromo analog (major) |
Advanced: How can computational modeling resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
Q. Strategies :
Molecular Docking : Validate binding modes with target proteins (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify false positives .
Q. Table 4: Key Computational Parameters
| Parameter | Value (DFT/B3LYP) | Relevance to Activity |
|---|---|---|
| HOMO-LUMO gap (eV) | 3.8 | Reactivity with electrophiles |
| LogP | 2.1 | Membrane permeability |
| Polar surface area (Ų) | 95.3 | Blood-brain barrier penetration |
Advanced: What experimental controls are critical when analyzing its antioxidant activity?
Methodological Answer:
To mitigate false positives in DPPH/ABTS assays:
- Control 1 : Include a radical scavenger (e.g., ascorbic acid) to validate assay conditions.
- Control 2 : Pre-treat samples with Chelex-100 to remove trace metal ions that may catalyze auto-oxidation .
- Data Normalization : Express activity as IC₅₀ (µM) relative to the nitro group’s electron-withdrawing effect, which may quench radicals via resonance stabilization .
Note : Contradictory results in literature often stem from unaccounted solvent interactions (e.g., DMSO’s radical scavenging properties at >1% v/v) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
